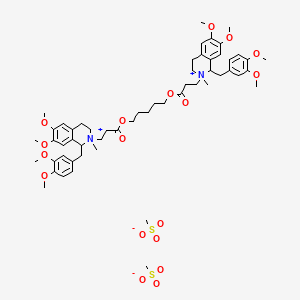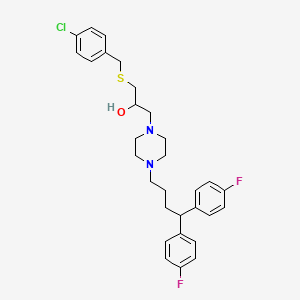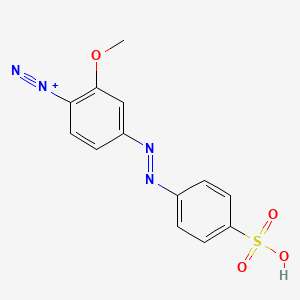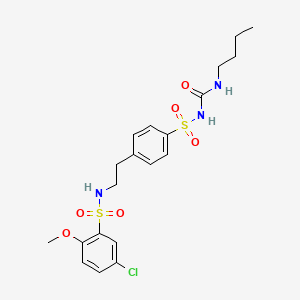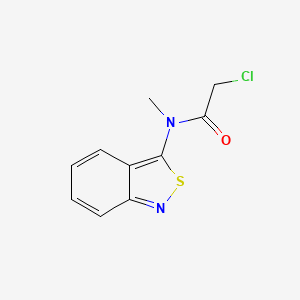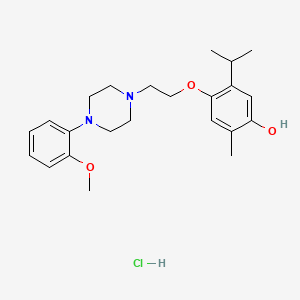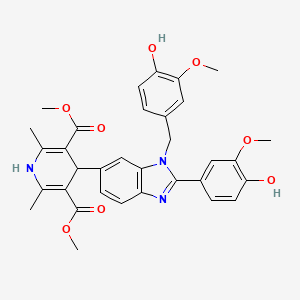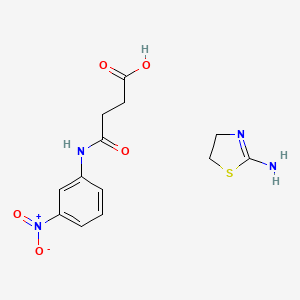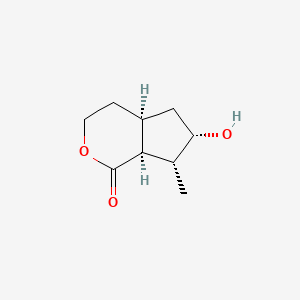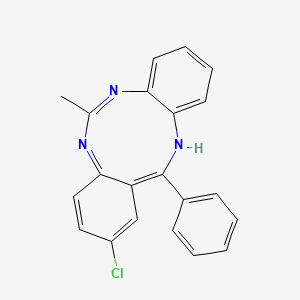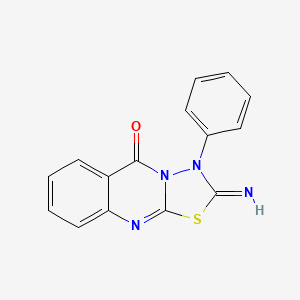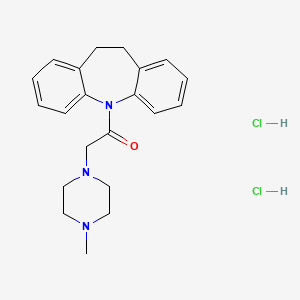
trans-3-Phenethyl fentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-Phenethyl fentanyl: is a synthetic opioid analgesic belonging to the 4-anilidopiperidine class. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound is known for its high potency and rapid onset of action, making it a subject of interest in both medical and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenethyl fentanyl typically involves several key steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-3-Phenethyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Trans-3-Phenethyl fentanyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studies on its interaction with opioid receptors help in understanding the binding affinities and mechanisms of opioid action.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and optimization of production methods for opioid analgesics
Mécanisme D'action
Trans-3-Phenethyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This results in reduced neuronal excitability and the inhibition of pain signals. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic effects .
Comparaison Avec Des Composés Similaires
Fentanyl: The parent compound, widely used in medical settings.
Alfentanil: A shorter-acting analog with rapid onset.
Sufentanil: More potent than fentanyl, used in anesthesia.
Remifentanil: Ultra-short-acting, used during surgeries.
Uniqueness: Trans-3-Phenethyl fentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a higher potency and faster onset of action compared to many other fentanyl analogs, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
834155-04-3 |
|---|---|
Formule moléculaire |
C30H36N2O |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
N-[(3R,4R)-1,3-bis(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C30H36N2O/c1-2-30(33)32(28-16-10-5-11-17-28)29-21-23-31(22-20-26-14-8-4-9-15-26)24-27(29)19-18-25-12-6-3-7-13-25/h3-17,27,29H,2,18-24H2,1H3/t27-,29-/m1/s1 |
Clé InChI |
ASRFFXFYFWLRIB-XRKRLSELSA-N |
SMILES isomérique |
CCC(=O)N([C@@H]1CCN(C[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCC(=O)N(C1CCN(CC1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


